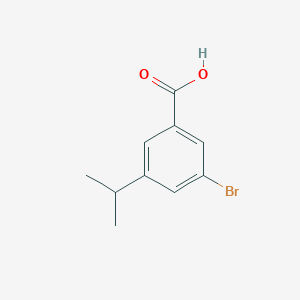

3-Bromo-5-isopropylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTKNJYXJIAPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552079 | |

| Record name | 3-Bromo-5-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112930-39-9 | |

| Record name | 3-Bromo-5-(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112930-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Bromo-5-isopropylbenzoic Acid

CAS Number: 112930-39-9

This technical guide provides a comprehensive overview of 3-Bromo-5-isopropylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and potential applications.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The presence of a bromine atom, an isopropyl group, and a carboxylic acid moiety on the benzene ring makes it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 112930-39-9 | [1][2] |

| Molecular Formula | C10H11BrO2 | [1][2] |

| Molecular Weight | 243.1 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 329.5 ± 35.0 °C at 760 mmHg | |

| Appearance | Solid (form may vary) | [3] |

| Purity | Typically available as 95% or higher | [1] |

Synthesis and Purification

Proposed Experimental Protocol: Synthesis

A likely synthetic pathway for this compound is the oxidation of 1-bromo-3-isopropyl-5-methylbenzene. This method is analogous to the synthesis of other substituted benzoic acids where a methyl group is oxidized to a carboxylic acid.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

1-bromo-3-isopropyl-5-methylbenzene

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-isopropyl-5-methylbenzene in a suitable solvent, such as a mixture of water and pyridine or acetone.

-

Oxidation: While stirring, add a solution of potassium permanganate in water portion-wise to the flask. The reaction is exothermic and may require cooling to control the temperature.

-

Reflux: After the addition of the oxidizing agent is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The manganese dioxide formed as a byproduct is removed by filtration.

-

Isolation of the Product: Acidify the filtrate with a strong acid, such as hydrochloric acid, until the pH is acidic. This will precipitate the this compound.

-

Extraction: If the product does not precipitate or to ensure complete recovery, extract the aqueous solution with an organic solvent like diethyl ether or ethyl acetate.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Filtration: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final product.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Flow Rate: Typically 1 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic protons in the region of 7-8 ppm.

-

A septet for the methine proton of the isopropyl group.

-

A doublet for the methyl protons of the isopropyl group.

-

A broad singlet for the carboxylic acid proton, which may be exchangeable with D2O.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Benzoic acid derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[4]

While specific research on the biological activity of this compound is limited in publicly available literature, its structural motifs are present in various biologically active compounds. The bromobenzoic acid scaffold is a common feature in molecules designed to interact with biological targets. For instance, derivatives of bromobenzoic acid have been investigated for their potential as anti-sickling agents.[5]

Signaling Pathway Involvement: A Hypothetical Perspective

There is currently no direct evidence linking this compound to any specific signaling pathway. However, the broader class of small molecule inhibitors often targets key components of cellular signaling cascades, such as kinases.[6][7] The PI3K/Akt/mTOR pathway, for example, is a critical regulator of cell growth and survival and is a common target for cancer drug development.[7]

Given that this compound is a versatile synthetic intermediate, it could be used to generate a library of compounds for screening against various kinases or other enzymes involved in critical signaling pathways. The design of such a library would be guided by structure-activity relationship (SAR) studies.

Figure 2: A logical workflow for the use of this compound in drug discovery.

References

- 1. This compound 95% | CAS: 112930-39-9 | AChemBlock [achemblock.com]

- 2. aobchem.com [aobchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-5-isopropylbenzoic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-isopropylbenzoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document compiles available data on its properties, outlines potential experimental protocols for its synthesis and purification based on related compounds, and explores its potential, though not yet established, relevance in biological pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.

Chemical and Physical Properties

This compound, with the CAS number 112930-39-9, is a substituted benzoic acid derivative.[1][2][3][4] Its core structure consists of a benzene ring substituted with a bromine atom, an isopropyl group, and a carboxylic acid group at positions 3, 5, and 1, respectively. The presence of these functional groups suggests its potential as a versatile building block in organic synthesis.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-bromo-5-propan-2-ylbenzoic acid, 3-Bromo-5-(1-methylethyl)benzoic acid | [1] |

| CAS Number | 112930-39-9 | [1][2][3][4] |

| Molecular Formula | C10H11BrO2 | [1][2][3][4] |

| Appearance | White to light yellow or light brown solid | [1][5] |

| Purity | Typically available at 95% or 97% purity | [2][5] |

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Notes | Source(s) |

| Molecular Weight | 243.10 g/mol | [1] | |

| Melting Point | Not available | Data not found in the searched literature. | |

| Boiling Point | 329.5 ± 35.0 °C | Predicted value | [1] |

| pKa | 3.85 ± 0.10 | Predicted value | [1] |

| Solubility | Not available | Experimental data not found. Likely soluble in organic solvents like methanol, ethanol, and DMSO, with limited solubility in water, similar to other benzoic acid derivatives. |

Spectroscopic Data

-

¹H NMR: Expected signals would include peaks corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group, as well as a characteristic broad singlet for the carboxylic acid proton.

-

¹³C NMR: Expected signals would include peaks for the aromatic carbons (including the carbon attached to the bromine and the carboxylic acid), the carbons of the isopropyl group, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C stretches of the aromatic ring and isopropyl group.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols (Proposed)

Detailed, validated experimental protocols for the synthesis and purification of this compound are not explicitly available. However, based on established organic chemistry principles and procedures for analogous compounds, the following methodologies can be proposed as starting points for laboratory synthesis.

Synthesis Protocols

Two plausible synthetic routes are outlined below. These are based on common methods for the preparation of substituted benzoic acids.

Method 1: Oxidation of 3-Bromo-5-isopropyltoluene

This approach involves the oxidation of the methyl group of a toluene derivative to a carboxylic acid. This is a standard transformation in organic synthesis.

Reaction Scheme:

Proposed Protocol:

-

Dissolution: Dissolve 3-Bromo-5-isopropyltoluene in a suitable solvent mixture, such as pyridine and water.

-

Oxidation: Heat the solution to an elevated temperature (e.g., 80°C) and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise.

-

Reaction Monitoring: Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After completion, filter the hot solution to remove manganese dioxide. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified further.

Method 2: Grignard Carboxylation of 1,3-Dibromo-5-isopropylbenzene

This method involves the formation of a Grignard reagent from a suitable aryl bromide, followed by its reaction with carbon dioxide (dry ice).

Reaction Scheme:

Proposed Protocol:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react 1,3-dibromo-5-isopropylbenzene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) to form the Grignard reagent. Initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.

-

Carboxylation: Cool the Grignard reagent in a dry ice/acetone bath and slowly add crushed dry ice (solid CO₂).

-

Quenching and Acidification: After the addition is complete, allow the mixture to warm to room temperature and then quench the reaction by carefully adding an aqueous solution of a strong acid (e.g., HCl).

-

Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic layer. The crude product can then be purified.

Purification Protocol

The crude this compound obtained from synthesis can be purified using standard laboratory techniques.

Recrystallization:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, or a mixture of an organic solvent and water.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum.

Column Chromatography:

For higher purity, column chromatography can be employed.

-

Stationary Phase: Use silica gel as the stationary phase.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) can be used as the eluent. The polarity of the mobile phase should be optimized by TLC analysis.

-

Elution: Elute the column with the chosen mobile phase and collect fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Biological Activity and Signaling Pathways (Inferred)

As of the date of this publication, there is no direct evidence in the scientific literature detailing the biological activity or the involvement of this compound in specific signaling pathways. However, the biological activities of structurally related brominated aromatic compounds suggest potential areas for future investigation.

For instance, certain brominated benzaldehyde derivatives have been shown to exhibit protective effects against oxidative stress in skin cells through the activation of the Nrf2/HO-1 signaling pathway . This pathway is a key regulator of the cellular antioxidant response. Other related compounds have demonstrated protective effects in myocardial ischemia and reperfusion injury via the Akt-PGC1α-Sirt3 pathway .

These findings in related molecules suggest that this compound could be a candidate for investigation into its own potential biological activities, particularly in areas related to antioxidant and cytoprotective effects. However, it must be emphasized that this is speculative and requires experimental validation.

Visualizations

Proposed Synthesis Workflow: Oxidation of 3-Bromo-5-isopropyltoluene

Caption: Proposed workflow for the synthesis of this compound via oxidation.

Proposed Synthesis Workflow: Grignard Carboxylation

Caption: Proposed workflow for the synthesis of this compound via Grignard carboxylation.

Example Signaling Pathway of a Related Compound

The following diagram illustrates the Nrf2/HO-1 signaling pathway, which has been shown to be activated by some brominated benzaldehyde derivatives, as a speculative example of a potential area of biological investigation for this compound.

Caption: Hypothetical activation of the Nrf2/HO-1 pathway by a brominated aromatic compound.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis. While comprehensive experimental data is currently limited in the public domain, this guide provides a summary of its known properties and outlines plausible experimental protocols for its synthesis and purification. The exploration of the biological activities of related compounds suggests that this compound may be a molecule of interest for future research in drug discovery and development. It is recommended that researchers independently verify the properties and protocols outlined in this guide through experimentation.

References

IUPAC Nomenclature Analysis of 3-bromo-5-propan-2-ylbenzoic acid

The compound name "3-bromo-5-propan-2-ylbenzoic acid" is the correct and preferred IUPAC (International Union of Pure and Applied Chemistry) name.[1] This nomenclature is derived by systematically identifying the parent structure, principal functional group, and all substituents, and then assigning locants (numbered positions) according to a specific set of priority rules.

Breakdown of the IUPAC Name:

1. Parent Structure: Benzoic Acid The core of the molecule is a benzene ring attached to a carboxylic acid group (-COOH). When a carboxyl group is directly attached to a benzene ring, the parent name is "benzoic acid".[2][3] This is a retained IUPAC name that is preferred for its common and widespread use.[3][4]

2. Principal Functional Group: Carboxylic Acid The carboxylic acid group is the principal functional group in this molecule, which dictates the suffix of the name.[3][5] According to IUPAC rules, the carbon atom of the benzene ring attached to the carboxylic acid is assigned the number 1 position (locant 1).[2][5]

3. Substituents and Locants: The benzene ring has two additional groups attached, which are treated as substituents:

-

A bromine atom (-Br): The prefix for this substituent is "bromo".

-

A propan-2-yl group (-CH(CH₃)₂): This is a three-carbon alkyl group attached via its central carbon. It is also commonly known as an isopropyl group.[6]

Numbering proceeds around the ring to give the substituents the lowest possible locants. Starting from the carboxylic acid at position 1, the bromine atom is at position 3, and the propan-2-yl group is at position 5.

4. Assembling the Final Name: Substituents are listed in alphabetical order (bromo- before propan-2-yl-). Their respective locants are placed before each prefix. This leads to the final, unambiguous IUPAC name: 3-bromo-5-propan-2-ylbenzoic acid .[1]

Note on Technical Guide and Visualization Requirements: The request for an in-depth technical guide, data tables, experimental protocols, and Graphviz diagrams is not applicable to the topic of IUPAC nomenclature for a single chemical compound. These elements are suited for describing complex processes, experimental results, or signaling pathways, none of which are inherent to the process of naming a chemical structure. The IUPAC name is a static descriptor based on established rules.

References

- 1. 3-Bromo-5-(propan-2-yl)benzoic acid | C10H11BrO2 | CID 13900149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. iupac.org [iupac.org]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. 3-Bromo-5-isopropylbenzoic acid | 112930-39-9 [chemicalbook.com]

Technical Data Sheet: 3-Bromo-5-isopropylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical data for 3-Bromo-5-isopropylbenzoic acid.

Chemical Identity and Properties

This compound is a substituted benzoic acid derivative. Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Alternate Name | 3-bromo-5-propan-2-ylbenzoic acid[2][3] |

| CAS Number | 112930-39-9[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁BrO₂[1][3][4][5] |

| Molecular Weight | 243.10 g/mol [2][3] |

Physicochemical Data

The fundamental quantitative data for this compound is its molecular weight, which is derived from its molecular formula by summing the atomic weights of its constituent atoms (Carbon, Hydrogen, Bromine, and Oxygen).

| Property | Value |

| Molecular Weight | 243.1 g/mol [1][4] |

| Monoisotopic Mass | 241.99424 Da[3] |

Note on Advanced Visualizations and Protocols:

The user's request for experimental protocols, signaling pathway diagrams, and other complex visualizations is not applicable to the determination of a fundamental physicochemical property like molecular weight. Such elements are relevant for describing the synthesis, biological activity, or mechanism of action of a compound, which are beyond the scope of this document.

References

- 1. This compound 95% | CAS: 112930-39-9 | AChemBlock [achemblock.com]

- 2. This compound - CAS:112930-39-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 3-Bromo-5-(propan-2-yl)benzoic acid | C10H11BrO2 | CID 13900149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 112930-39-9 [chemicalbook.com]

- 5. aobchem.com [aobchem.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and synthesis of 3-Bromo-5-isopropylbenzoic acid. The information presented herein is intended to support researchers and scientists in drug development and related fields in understanding the structural characteristics of this compound.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its core structure consists of a benzene ring substituted with a bromine atom, an isopropyl group, and a carboxylic acid group at positions 3, 5, and 1, respectively.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 112930-39-9 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Boiling Point | 329.5 ± 35.0 °C (Predicted) | [3] |

| Melting Point | Not available | |

| pKa | 3.85 ± 0.10 (Predicted) | [3] |

| Storage | Sealed in dry, Room Temperature | [4] |

Spectroscopic Data for Structure Elucidation

Spectroscopic analysis is crucial for confirming the structure of this compound. While experimental spectra for this specific molecule are not widely available, data from similar compounds and predictive models can provide valuable insights.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl group, and the carboxylic acid proton. Based on the structure and data from analogous compounds like 3-bromo-5-methylbenzoic acid[5], the following chemical shifts (δ) in ppm are anticipated (in CDCl₃):

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| Aromatic H (positions 2, 4, 6) | s, s, s | 7.8 - 8.2 |

| Isopropyl CH | septet | ~3.0 |

| Isopropyl CH₃ | doublet | ~1.3 |

| Carboxylic Acid OH | broad s | >10 |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts are as follows:

| Carbon Atom | Approximate Chemical Shift (ppm) |

| Carboxylic Acid C=O | ~170 |

| Aromatic C-Br | ~122 |

| Aromatic C-COOH | ~132 |

| Aromatic C-isopropyl | ~150 |

| Other Aromatic C-H | 128 - 135 |

| Isopropyl CH | ~34 |

| Isopropyl CH₃ | ~24 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 2970-2870 |

| C=O (Carboxylic Acid) | Stretching | 1710-1680 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-Br | Stretching | 680-515 |

Mass Spectrometry (Predicted)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).

Experimental Protocols

Proposed Synthesis of this compound

This proposed method involves the oxidation of 1-bromo-3-isopropyl-5-methylbenzene.

Materials:

-

1-bromo-3-isopropyl-5-methylbenzene

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 1-bromo-3-isopropyl-5-methylbenzene, pyridine, and water is heated to 80°C.

-

Potassium permanganate is added in portions over a period of time while maintaining the temperature at 80°C.

-

After the addition is complete, the reaction mixture is heated for an additional 1.5 hours.

-

The hot solution is filtered to remove manganese dioxide.

-

The filtrate is acidified with concentrated hydrochloric acid.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Visualizations

To further elucidate the structure and potential synthesis of this compound, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity

While specific biological activities of this compound have not been extensively reported, substituted benzoic acids are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties[5][6]. The presence of a bromine atom and a lipophilic isopropyl group may influence its biological activity. Further research is needed to explore the potential therapeutic applications of this compound.

Caption: Speculative signaling pathway for substituted benzoic acids.

References

- 1. 3-Bromo-2-hydroxy-5-methylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 112930-39-9 [chemicalbook.com]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Benzoic acid, 3-bromo- [webbook.nist.gov]

Technical Guide: Physicochemical Characterization of 3-Bromo-5-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-isopropylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical and chemical properties is essential for its effective use in research and development. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and relevant spectral data.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on predictions and should be verified through empirical testing for critical applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 112930-39-9 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.1 g/mol | |

| Physical Form | Solid | |

| Purity | 96% - 97% | [1] |

| Boiling Point | 329.5 ± 35.0 °C at 760 mmHg (Predicted) | |

| Melting Point | Not explicitly determined. | - |

| Density | Not explicitly determined. | - |

| pKa | Not explicitly determined. | - |

| Solubility | Limited water solubility; soluble in organic solvents (Expected). | [2] |

Experimental Protocols

To facilitate further research and verification of the physicochemical properties of this compound, detailed experimental methodologies are provided below.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance.[3]

Methodology:

-

Sample Preparation: Accurately weigh 2-10 mg of this compound into a Tzero hermetic aluminum pan.[4] The sample should be in a dry, solid state.[4] Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as a reference.[4]

-

Instrument Setup: Place the sample and reference pans into the DSC instrument's autosampler tray.[4] Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.[5]

-

Thermal Scan:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min.[6]

-

Continue heating to a temperature well above the melting transition.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature or the peak maximum of the endothermic transition in the DSC thermogram.[3] The area under the melting peak corresponds to the enthalpy of fusion.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[7][8][9]

Methodology:

-

Solution Preparation: Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent system, such as a mixture of water and a co-solvent like acetonitrile to ensure solubility.[7][8][9] Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).[10][11] To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl should be used.[10][11]

-

Titration Procedure:

-

Calibrate a pH electrode using standard buffer solutions.

-

Place a known volume of the this compound solution in a titration vessel.

-

If the starting pH is not low enough, add a small amount of the standardized HCl solution.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. It is the pH at which half of the acid has been neutralized. The equivalence point can be identified from the inflection point of the curve, often determined by analyzing the first or second derivative of the titration curve.[9]

Spectral Properties

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[12]

-

C-H Stretch (Aromatic): Absorptions typically appear in the region of 3100-3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions from the isopropyl group will be observed in the 2970-2870 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[12]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[12]

-

C-Br Stretch: A weak to medium absorption in the 680-515 cm⁻¹ region.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.

References

- 1. aobchem.com [aobchem.com]

- 2. researchgate.net [researchgate.net]

- 3. alan-cooper.org.uk [alan-cooper.org.uk]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. sfu.ca [sfu.ca]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide to the Spectral Data of 3-Bromo-5-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-5-isopropylbenzoic acid (C₁₀H₁₁BrO₂), a substituted aromatic carboxylic acid of interest in various research and development applications. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 112930-39-9

-

Molecular Formula: C₁₀H₁₁BrO₂

-

Molecular Weight: 243.10 g/mol

-

SMILES: CC(C)c1cc(C(=O)O)cc(Br)c1

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly accessible experimental ¹H or ¹³C NMR spectra for this compound have been identified at the time of this guide's compilation. However, predicted chemical shifts can be estimated based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet | 1H | -COOH |

| ~8.0 | Singlet | 1H | Ar-H |

| ~7.8 | Singlet | 1H | Ar-H |

| ~7.6 | Singlet | 1H | Ar-H |

| ~3.0 | Septet | 1H | -CH(CH₃)₂ |

| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170 | -COOH |

| ~150 | Ar-C (ipso to isopropyl) |

| ~135 | Ar-C (ipso to COOH) |

| ~133 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~122 | Ar-C (ipso to Br) |

| ~34 | -CH(CH₃)₂ |

| ~23 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Vapor phase IR spectral data for this compound is available from spectral databases.[1] The characteristic absorption bands are summarized below.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2965 | Strong | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1470 | Medium-Strong | C=C stretch (Aromatic) |

| 1300 | Medium | C-O stretch |

| 920 | Broad | O-H bend (out-of-plane) |

| ~700-800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1] The expected molecular ion peaks and major fragmentation patterns are outlined below.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 242/244 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 227/229 | Medium | [M - CH₃]⁺ |

| 199/201 | Medium | [M - C₃H₇]⁺ |

| 163 | High | [M - Br]⁺ |

| 119 | Medium | [M - Br - CO₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These are based on standard laboratory procedures for the analysis of benzoic acid derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Chromatographic Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

-

-

Mass Spectrometric Detection:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Acquire mass spectra over a relevant mass range (e.g., m/z 40-300).

-

The standard EI energy is 70 eV.

-

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectral data for this compound.

Caption: Workflow for the acquisition, processing, and analysis of spectral data.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-isopropylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Bromo-5-isopropylbenzoic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, standardized experimental protocol for determining its solubility. The methodologies detailed herein, primarily the widely accepted shake-flask method, are designed to enable researchers to generate reliable and reproducible solubility data. This guide also includes a procedural workflow diagram to visually represent the experimental process. While direct solubility values could not be provided, this paper serves as a foundational resource for laboratories seeking to characterize the physicochemical properties of this compound, a crucial step in drug development and chemical research.

Introduction

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and an isopropyl group on the benzoic acid backbone, suggests a moderate to low polarity. Understanding the solubility of this compound in various organic solvents is fundamental for its application in organic synthesis, purification, formulation, and as a potential intermediate in the pharmaceutical industry. Solubility data is critical for designing crystallization processes, selecting appropriate solvents for reactions and chromatography, and for the development of drug delivery systems.

Despite a thorough review of scientific literature and chemical databases, no specific quantitative solubility data for this compound in organic solvents has been found in the public domain. This guide, therefore, focuses on providing a robust experimental framework to empower researchers to determine these values.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 112930-39-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₁BrO₂ | N/A |

| Molecular Weight | 243.10 g/mol | N/A |

| Appearance | White to off-white crystalline powder | General knowledge |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

Quantitative Solubility Data

As of the publication of this guide, no experimental quantitative solubility data for this compound in common organic solvents is available in peer-reviewed literature or chemical databases. Researchers are encouraged to use the experimental protocols outlined in Section 4 to determine the solubility in solvents relevant to their work. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound at 298.15 K (25 °C)

| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Method of Analysis |

| Methanol | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Ethanol | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Acetone | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Ethyl Acetate | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Toluene | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Dichloromethane | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Acetonitrile | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Other | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a critical experimental procedure. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[1][2][3][4]

4.1. The Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[5]

4.1.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.1.2. Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker or bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is achieved.[3]

-

Phase Separation: After equilibration, allow the vials to rest in the constant temperature bath for a period to allow the excess solid to sediment. To ensure complete removal of undissolved solids, the supernatant should be carefully withdrawn and filtered through a syringe filter or centrifuged.

-

Sample Preparation for Analysis: Accurately dilute an aliquot of the clear, saturated supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible spectrophotometry, to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The results can be expressed in molarity (mol/L) or mass concentration (g/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents are not currently available in the public domain, this guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocol for the shake-flask method offers a reliable and standardized approach to determining the thermodynamic solubility. The generation of such data will be invaluable for the scientific and industrial communities, facilitating the use of this compound in further research and development.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-Bromo-5-isopropylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. This document explores three primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and discussions on the advantages and challenges of each approach. The synthesis of necessary precursors is also detailed. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The three most viable routes, which will be detailed in this guide, are:

-

Route A: Sandmeyer Reaction of 3-Isopropylaniline. This classic transformation offers a reliable method for the introduction of a bromine atom at a specific position on the aromatic ring, starting from the corresponding aniline.

-

Route B: Direct Bromination of 3-Isopropylbenzoic Acid. While conceptually straightforward, this approach requires careful consideration of regioselectivity due to the competing directing effects of the isopropyl and carboxylic acid groups.

-

Route C: Oxidation of 3-Bromo-5-isopropyltoluene. This strategy involves the synthesis of a substituted toluene precursor followed by the oxidation of the methyl group to a carboxylic acid.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the capabilities for purification.

Figure 1: High-level overview of the three primary synthetic routes to this compound.

Route A: Synthesis via Sandmeyer Reaction of 3-Isopropylaniline

This route is often preferred for its high regioselectivity. The Sandmeyer reaction allows for the specific replacement of an amino group with a bromine atom via a diazonium salt intermediate.

Synthesis of Precursor: 3-Isopropylaniline

The necessary starting material, 3-isopropylaniline, can be synthesized from 3-isopropylnitrobenzene by reduction.

Experimental Protocol: Reduction of 3-Isopropylnitrobenzene

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-isopropylnitrobenzene (1 equivalent) in 50% aqueous ethanol.

-

To this solution, add iron powder (3-4 equivalents) with vigorous stirring.

-

Heat the mixture to reflux.

-

Slowly add a solution of concentrated hydrochloric acid (0.2-0.3 equivalents) in 50% aqueous ethanol to the refluxing mixture.

-

Continue refluxing and stirring for 1-2 hours after the addition is complete.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and make it basic by the addition of a 2.5 N sodium hydroxide solution.

-

The product, 3-isopropylaniline, can be isolated by steam distillation.[1]

-

Extract the distillate with chloroform, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 3-isopropylaniline.[1]

Sandmeyer Reaction of 3-Isopropylaniline

Experimental Protocol: Diazotization and Bromination

-

To a beaker or flask cooled in an ice-salt bath to 0-5 °C, add 3-isopropylaniline (1 equivalent) to a solution of aqueous sulfuric acid (2-3 equivalents).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C with vigorous stirring.[2]

-

After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in aqueous hydrobromic acid (48%).[2]

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with water, then with a dilute sodium hydroxide solution to remove any acidic impurities, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-bromo-5-isopropylaniline.

-

The crude product can then be oxidized to the carboxylic acid as described in Route C .

Route B: Direct Bromination of 3-Isopropylbenzoic Acid

This approach is the most direct but is complicated by the directing effects of the substituents on the aromatic ring. The isopropyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to a mixture of brominated products.

Causality of Experimental Choices:

-

Lewis Acid Catalyst: A Lewis acid catalyst such as iron(III) bromide (FeBr₃) is used to polarize the bromine molecule, making it a more potent electrophile for aromatic substitution.

-

Solvent: An inert solvent such as dichloromethane or carbon tetrachloride is typically used.

Experimental Protocol: Electrophilic Bromination

-

In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve 3-isopropylbenzoic acid (1 equivalent) in a suitable inert solvent (e.g., dichloromethane).

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

From the dropping funnel, add a solution of bromine (1.1 equivalents) in the same solvent dropwise to the stirred mixture at room temperature.

-

After the addition is complete, continue stirring at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine.

-

Separate the organic layer and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted starting material), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purification: The crude product will likely be a mixture of isomers. Purification by column chromatography on silica gel or recrystallization will be necessary to isolate the desired this compound.

Trustworthiness and Self-Validation: The formation of multiple isomers is a key challenge in this route. The identity and purity of the final product must be rigorously confirmed by spectroscopic methods (NMR) and chromatography (GC-MS, HPLC).

Route C: Oxidation of 3-Bromo-5-isopropyltoluene

This route involves the preparation of a substituted toluene precursor, followed by a robust oxidation of the methyl group to a carboxylic acid.

Synthesis of Precursor: 3-Bromo-5-isopropyltoluene

The synthesis of this precursor can be achieved through various methods, including the Sandmeyer reaction of 3-isopropyl-5-methylaniline or by electrophilic bromination of m-isopropyltoluene, followed by isomer separation.

Experimental Protocol: Oxidation of 3-Bromo-5-isopropyltoluene

This protocol is adapted from the synthesis of a similar compound, 3-bromo-5-methylbenzoic acid.[3]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-5-isopropyltoluene (1 equivalent) in a mixture of pyridine and water.

-

Heat the mixture to 80 °C.

-

Add potassium permanganate (KMnO₄) (2-3 equivalents) portion-wise over a period of 45-60 minutes, maintaining the temperature at 80 °C.[3][4] The reaction is exothermic.

-

After the addition is complete, continue heating at 80 °C for an additional 1.5-2 hours.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

While still hot, filter the reaction mixture to remove the manganese dioxide byproduct.

-

Cool the filtrate and acidify it with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Figure 2: Experimental workflow for the oxidation of 3-Bromo-5-isopropyltoluene to this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 1.28 (d, 6H, J=6.9 Hz), 3.00 (sept, 1H, J=6.9 Hz), 7.85 (s, 1H), 8.05 (s, 1H), 8.15 (s, 1H), 11.0-12.0 (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 23.8, 34.2, 122.5, 128.0, 131.5, 133.0, 135.0, 151.0, 171.0 |

Note: The predicted NMR data is based on analogous structures and may vary slightly from experimental values.[5][6]

Conclusion

This technical guide has outlined three distinct and viable synthetic routes for the preparation of this compound. The Sandmeyer reaction (Route A) offers excellent regiocontrol, making it a highly reliable method. Direct bromination (Route B) is the most atom-economical approach but presents significant challenges in terms of isomer separation. The oxidation of a toluene precursor (Route C) is a robust and scalable method, provided the starting material is accessible. The selection of the optimal synthetic strategy will be dictated by the specific requirements of the research or development project.

References

An In-depth Technical Guide to Potential Derivatives of 3-Bromo-5-isopropylbenzoic Acid for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-isopropylbenzoic acid presents a versatile scaffold for the development of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a lipophilic isopropyl group, and a carboxylic acid moiety for target interaction or further derivatization, offers a rich chemical space for exploration. This technical guide explores potential derivatives of this compound, detailing synthetic strategies, proposing potential biological targets based on structure-activity relationships of analogous compounds, and providing detailed experimental protocols for their synthesis and evaluation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of new chemical entities for a range of therapeutic areas, including oncology, metabolic diseases, and inflammation.

Core Structure and Rationale for Derivatization

This compound (CAS No: 112930-39-9) is an aromatic carboxylic acid with a molecular formula of C10H11BrO2 and a molecular weight of 243.10 g/mol .[1][2][3] The core structure offers three key points for modification, providing a strategic advantage in drug design:

-

The Bromine Atom: This site is ideal for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the exploration of diverse chemical space and the introduction of moieties that can interact with specific biological targets.

-

The Isopropyl Group: This lipophilic group can contribute to binding affinity within hydrophobic pockets of target proteins. Its size and shape can be critical for optimizing van der Waals interactions.

-

The Carboxylic Acid: This functional group can act as a key hydrogen bond donor and acceptor, crucial for anchoring the molecule to its biological target. It can also be derivatized into esters, amides, or bioisosteric replacements to modulate physicochemical properties such as cell permeability, metabolic stability, and oral bioavailability.

Potential Therapeutic Applications and Key Signaling Pathways

While specific biological activities for derivatives of this compound are not extensively reported, the structural motifs present in this scaffold are found in compounds targeting a variety of diseases. Based on the structure-activity relationships (SAR) of related benzoic acid derivatives, we can hypothesize potential therapeutic applications and the signaling pathways these novel compounds might modulate.

Oncology

Benzoic acid derivatives have been investigated as inhibitors of several key targets in oncology.

-

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4][5] Their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells. Naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, with the number and position of hydroxyl groups on the benzoic acid ring influencing potency.[3][5]

HDAC [label="HDAC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Histones"]; Acetylation [label="Acetylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deacetylation [label="Deacetylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Chromatin [label="Condensed Chromatin"]; GeneRepression [label="Gene Repression"]; TumorSuppressor [label="Tumor Suppressor Genes"]; Derivative [label="3-Bromo-5-isopropylbenzoic\nAcid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Histones -> Acetylation [label="HATs"]; Acetylation -> Histones; Histones -> Deacetylation [label="HDACs"]; Deacetylation -> Histones; Deacetylation -> Chromatin; Chromatin -> GeneRepression; GeneRepression -> TumorSuppressor [arrowhead=tee]; Derivative -> HDAC [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; }

-

Fat Mass and Obesity-Associated Protein (FTO) Inhibition: The FTO protein, an RNA demethylase, is overexpressed in certain cancers, including acute myeloid leukemia (AML).[6] Tricyclic benzoic acid derivatives have been identified as potent FTO inhibitors, demonstrating anti-proliferative effects in AML cells.[6]

Metabolic Diseases

The benzoic acid scaffold is present in agonists of peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that are important targets in metabolic diseases like type 2 diabetes.[1][7] The general structure of a PPAR agonist includes a polar head group, often a carboxylic acid, which is essential for activity.[1][7]

Derivative [label="3-Bromo-5-isopropylbenzoic\nAcid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPAR [label="PPAR", fillcolor="#34A853", fontcolor="#FFFFFF"]; RXR [label="RXR"]; PPRE [label="PPRE"]; GeneExpression [label="Target Gene Expression"]; Metabolism [label="Glucose and Lipid\nMetabolism Regulation"];

Derivative -> PPAR [label="Agonist"]; PPAR -> RXR [label="Heterodimerization"]; RXR -> PPRE [label="Binding"]; PPRE -> GeneExpression; GeneExpression -> Metabolism; }

Inflammatory Diseases

Benzoic acid derivatives have shown promise as anti-inflammatory agents.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic and anti-inflammatory effects.[8][9][10][11] Various scaffolds, including those containing a benzene ring, have been identified as FAAH inhibitors.[8]

Proposed Derivatives of this compound

Based on the core structure and potential therapeutic applications, a variety of derivatives can be proposed. These can be broadly categorized based on the site of modification.

Derivatives via Modification of the Bromine Atom

The bromine atom at the 3-position is a prime site for introducing diversity through well-established cross-coupling reactions.

-

Aryl and Heteroaryl Derivatives (via Suzuki-Miyaura Coupling): Coupling with various aryl and heteroaryl boronic acids or esters can introduce moieties that can form additional interactions with the target protein, such as pi-stacking or hydrogen bonds.

-

Amino Derivatives (via Buchwald-Hartwig Amination): Reaction with a wide range of primary and secondary amines can introduce basic or hydrogen-bonding groups, which can be critical for target engagement and can also improve physicochemical properties.

Derivatives via Modification of the Carboxylic Acid Group

The carboxylic acid can be modified to improve pharmacokinetic properties or to act as a different type of anchoring group.

-

Esters and Amides: Simple esterification or amidation can produce prodrugs or compounds with altered cell permeability.

-

Bioisosteric Replacements: Replacing the carboxylic acid with a bioisostere can mitigate issues such as metabolic instability and poor membrane diffusion while retaining the necessary acidic character for target binding.[1] Common bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and isooxazolols.[2]

The following table summarizes some proposed derivatives and their potential biological targets based on the SAR of related compounds.

Table 1: Proposed Derivatives and Potential Biological Targets

| Derivative Class | R1 (at 3-position) | R2 (at 1-position) | Potential Target(s) | Therapeutic Area |

| Biaryl Benzoic Acids | Phenyl, 4-pyridyl, 2-thienyl | -COOH | HDAC, FTO | Oncology |

| Amino Benzoic Acids | -NH-phenyl, -N(Me)-benzyl | -COOH | PPARs | Metabolic Diseases |

| Biaryl Tetrazoles | Phenyl, 4-pyridyl | 5-Tetrazolyl | FAAH, VLA-4 | Inflammation, Autoimmune |

| Amino Sulfonamides | -NH-phenyl, -N(Me)-benzyl | -CONHSO2R | Various | Multiple |

Experimental Protocols

Detailed methodologies for the synthesis of proposed derivatives are provided below. These are general protocols that may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

-

Base (e.g., K2CO3, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%).

-

Seal the flask with a rubber septum.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Start [label="Start"]; Setup [label="Reaction Setup:\n- this compound\n- Arylboronic acid\n- Catalyst and Base"]; Reaction [label="Reaction:\n- Add solvent\n- Heat under inert atmosphere"]; Monitoring [label="Monitor Progress (TLC/LC-MS)"]; Workup [label="Aqueous Workup:\n- Extraction\n- Washing"]; Purification [label="Purification:\n- Column Chromatography or\n- Recrystallization"]; Product [label="Characterize Product\n(NMR, MS, etc.)"]; End [label="End"];

Start -> Setup; Setup -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; Product -> End; }

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk tube

-

Magnetic stirrer and heating block

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium pre-catalyst (2 mol%), and the ligand (4 mol%).

-

Add the base (1.4 equiv).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add the amine (1.2 equiv) followed by the anhydrous solvent via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a promising starting material for the development of a diverse range of novel therapeutic agents. By leveraging modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, and employing rational drug design principles, including the use of bioisosteric replacements, a vast chemical space can be explored. The structural motifs inherent to this scaffold suggest potential applications in oncology, metabolic diseases, and inflammation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design, synthesis, and evaluation of new derivatives of this compound, ultimately contributing to the discovery of new medicines.

References

- 1. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Diverse Biological Activities of Benzoic Acid Derivatives: A Technical Guide for Researchers

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a class of compounds with a remarkable spectrum of biological activities. Found naturally in various plants and also synthesized for commercial use, these molecules serve as crucial scaffolds in medicinal chemistry and drug development.[1][2][3] Their versatility stems from the benzene ring, which can be substituted with various functional groups, profoundly influencing their physicochemical properties and biological effects.[4] This guide provides an in-depth technical overview of the primary biological activities of benzoic acid derivatives, focusing on their antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties, complete with quantitative data, experimental protocols, and pathway visualizations.

Antimicrobial Activity

Benzoic acid and its derivatives are widely recognized for their use as preservatives in food, cosmetics, and pharmaceutical products due to their ability to inhibit the growth of bacteria.[5][6]

Mechanism of Action